
3-(4-FLUOROBENZOYL)-6,8-DIMETHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE
Overview
Description
3-(4-Fluorobenzoyl)-6,8-dimethyl-1,2-bis(propane-1-sulfonyl)indolizine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorobenzoyl group, two propane-1-sulfonyl groups, and an indolizine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzoyl)-6,8-dimethyl-1,2-bis(propane-1-sulfonyl)indolizine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: This step often involves acylation reactions using 4-fluorobenzoyl chloride in the presence of a base.
Attachment of Propane-1-sulfonyl Groups: This can be done through sulfonylation reactions using propane-1-sulfonyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzoyl)-6,8-dimethyl-1,2-bis(propane-1-sulfonyl)indolizine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
3-(4-Fluorobenzoyl)-6,8-dimethyl-1,2-bis(propane-1-sulfonyl)indolizine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzoyl)-6,8-dimethyl-1,2-bis(propane-1-sulfonyl)indolizine involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the sulfonyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorobenzoyl)-1,2-bis(propane-1-sulfonyl)indolizine
- 3-(4-Fluorobenzoyl)-1,2-bis(propane-1-sulfonyl)indolizine-6-carboxamide
Uniqueness
3-(4-Fluorobenzoyl)-6,8-dimethyl-1,2-bis(propane-1-sulfonyl)indolizine is unique due to the presence of both methyl groups at positions 6 and 8 on the indolizine core. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
[6,8-dimethyl-1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO5S2/c1-5-11-31(27,28)22-19-16(4)13-15(3)14-25(19)20(23(22)32(29,30)12-6-2)21(26)17-7-9-18(24)10-8-17/h7-10,13-14H,5-6,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXSTBKGXPUREM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C(=CC(=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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